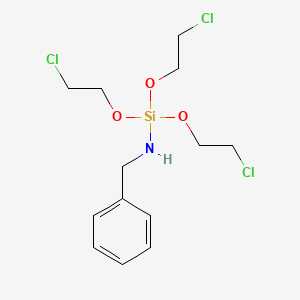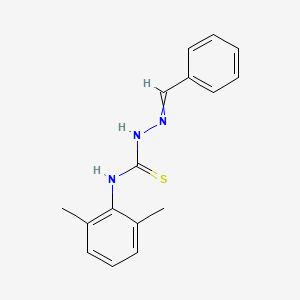
lithium;6-methyl-2H-pyridin-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;6-methyl-2H-pyridin-2-ide is an organolithium compound with the molecular formula C₆H₆LiN It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a lithium atom, and a methyl group is attached to the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-methyl-2H-pyridin-2-ide typically involves the lithiation of 6-methylpyridine. This can be achieved by reacting 6-methylpyridine with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boron reagents are often used in coupling reactions. The reactions are usually performed under inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated pyridine derivative.
Scientific Research Applications
Lithium;6-methyl-2H-pyridin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form new drug candidates.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of lithium;6-methyl-2H-pyridin-2-ide involves its ability to act as a nucleophile. The lithium atom, being highly reactive, can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is harnessed in various synthetic applications, allowing for the construction of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Lithium;2-methyl-2H-pyridin-2-ide: Similar structure but with the methyl group at the second position.
Lithium;4-methyl-2H-pyridin-2-ide: Methyl group at the fourth position.
Lithium;2,6-dimethyl-2H-pyridin-2-ide: Two methyl groups at the second and sixth positions.
Uniqueness
Lithium;6-methyl-2H-pyridin-2-ide is unique due to the specific positioning of the lithium and methyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
Properties
CAS No. |
93830-65-0 |
|---|---|
Molecular Formula |
C6H6LiN |
Molecular Weight |
99.1 g/mol |
IUPAC Name |
lithium;6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-4H,1H3;/q-1;+1 |
InChI Key |
GYGGCFYHRNLWKB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=C[C-]=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
